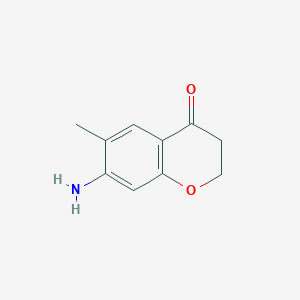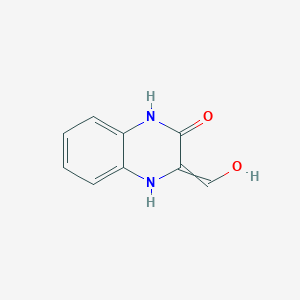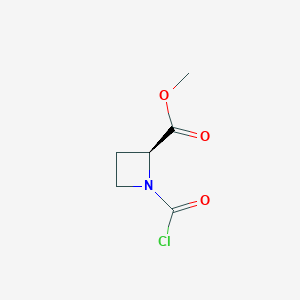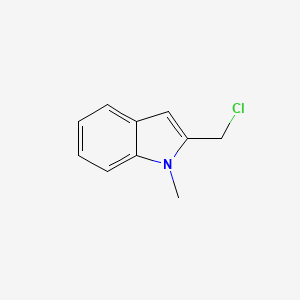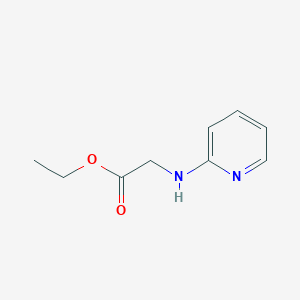
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is an organic compound with a unique structure that includes a dioxoindene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves the reaction of indane-1,2,3-trione with malononitrile. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups attached to the core structure. These products are valuable intermediates in organic synthesis and materials science.
Applications De Recherche Scientifique
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions that are crucial for its biological and chemical activities. The pathways involved include the formation of reactive intermediates that can interact with nucleophiles or electrophiles, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile: This compound is structurally similar but lacks the methyl group at the 2-position.
2-Dicyanomethylene-1,3-indanedione: This compound has a similar core structure but with different substituents, leading to distinct chemical properties.
Uniqueness
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature makes it a valuable compound for the synthesis of specialized derivatives with unique properties.
Propriétés
Formule moléculaire |
C11H7NO2 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2-methyl-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-11(6-12)9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 |
Clé InChI |
MHFDPJVYXOLMCF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)C2=CC=CC=C2C1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


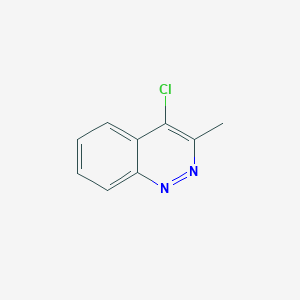
![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)



